molecular formula C₁₀H₂₀O B042201 2-Octen-1-ol, 3,7-dimethyl- CAS No. 40607-48-5

2-Octen-1-ol, 3,7-dimethyl-

Cat. No. B042201
CAS RN: 40607-48-5
M. Wt: 156.26 g/mol
InChI Key: JNAWJUOCXKIHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Octen-1-ol, 3,7-dimethyl- is a compound that has not been directly addressed in the provided literature. However, the synthesis, analysis, and properties of similar organic compounds can offer insights into its characteristics. The research on similar compounds focuses on their synthesis, structural analysis, and potential applications, emphasizing the importance of these compounds in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of complex organic compounds often involves innovative methods to achieve desired structures and functionalities. For example, the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids and the exploration of indole synthesis methods highlight the diversity and creativity in organic synthesis approaches (Aceña, Sorochinsky, & Soloshonok, 2012) (Taber & Tirunahari, 2011). These methodologies offer potential pathways for synthesizing 2-Octen-1-ol, 3,7-dimethyl- by analogy.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the behavior and reactivity of organic compounds. Techniques such as configurational isomerism analysis and the study of physicochemical properties provide valuable insights into the structure-function relationships of molecules (Curtis, 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds like 2-Octen-1-ol, 3,7-dimethyl- can be explored through studies on similar molecules, showcasing a range of reactions and transformations they can undergo. For example, the examination of 1,2,4-oxadiazoles synthesis and the review of process synthesis highlight the complexity and variety of chemical reactions relevant to organic synthesis and functionalization (Pharmaceutical Chemistry Journal, 2005) (Nishida, Stephanopoulos, & Westerberg, 1981).

Physical Properties Analysis

The physical properties of organic compounds, such as solubility, melting point, and boiling point, are essential for understanding their behavior in different environments and applications. The study on the structure and physicochemical properties of octenyl succinic anhydride modified starches illustrates the importance of physical property analysis in materials science and engineering (Sweedman, Tizzotti, Schäfer, & Gilbert, 2013).

Chemical Properties Analysis

The chemical properties of organic compounds, including reactivity, stability, and compatibility with other materials, are vital for their application in various industries. Research on the asymmetric synthesis of α-amino acids and the synthesis and transformations of benzothiazole derivatives provide insights into the chemical properties that could be analogous to those of 2-Octen-1-ol, 3,7-dimethyl- (Aceña, Sorochinsky, & Soloshonok, 2014) (Zhilitskaya, Shainyan, & Yarosh, 2021).

Scientific Research Applications

  • Natural Bioactive Compounds : A study by Dong et al. (2013) synthesized compounds similar to 3,7-dimethyl-2-octen-1-ol, which were isolated from the fruit of Litsea cubeba, suggesting their potential as natural bioactive compounds (Dong, Yang, Jiang, & Wang, 2013).

  • Acaricidal Activities : Research by Yang and Lee (2012) identified that compounds like 3,7-dimethyl-1-octen-3-ol from Lycopus lucidus oil exhibit acaricidal activities against house dust and stored food mites (Yang & Lee, 2012).

  • Antifungal Properties : A study by Chitarra et al. (2005) found that 1-Octen-3-ol can inhibit the germination of conidia in Penicillium paneum, affecting various cellular processes (Chitarra, Abee, Rombouts, & Dijksterhuis, 2005).

  • Enzymatic Transesterification : Izumi et al. (1997) discussed the formation of various compounds through the enzymatic transesterification of 3,7-dimethyl-4,7-octadien-1-ol using lipases and vinyl esters (Izumi, Tamura, Akutsu, Katou, & Murakami, 1997).

  • Plant Defense Induction : Kishimoto et al. (2007) demonstrated that 1-octen-3-ol treatment in Arabidopsis plants induces defense genes, enhancing resistance to Botrytis cinerea (Kishimoto, Matsui, Ozawa, & Takabayashi, 2007).

  • Isomerization Catalyst : Mena-Cruz et al. (2016) reported that RuClCp(HdmoPTA)(PPh3) catalyzes the isomerization of 1-octen-3-ol in water, demonstrating its role as a catalyst in chemical reactions (Mena-Cruz, Serrano-Ruiz, Lorenzo-Luis, Romerosa, Kathó, Joó, & Aguilera-Sáez, 2016).

  • Synthesis of Homopolymeric Structures : Longo et al. (1997) described the formation of homopolymeric isotactic structures through the polymerizations of (R,S)-3,7-dimethyl-1-octene using isotactic specific catalysts (Longo, Oliva, & Oliva, 1997).

Safety And Hazards

While specific safety and hazards data for “2-Octen-1-ol, 3,7-dimethyl-” is not provided in the search results, general precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

3,7-dimethyloct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAWJUOCXKIHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(=CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866002
Record name 3,7-Dimethyloct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 170398

CAS RN

40607-48-5
Record name 3,7-Dimethyl-2-octen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40607-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dimethyloct-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyloct-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octen-1-ol, 3,7-dimethyl-
Reactant of Route 2
2-Octen-1-ol, 3,7-dimethyl-
Reactant of Route 3
2-Octen-1-ol, 3,7-dimethyl-
Reactant of Route 4
2-Octen-1-ol, 3,7-dimethyl-
Reactant of Route 5
2-Octen-1-ol, 3,7-dimethyl-
Reactant of Route 6
2-Octen-1-ol, 3,7-dimethyl-

Citations

For This Compound
68
Citations
O Zhao, JW Zhou, DM Ban - Zhong Yao Cai= Zhongyaocai= Journal …, 2010 - europepmc.org
Objective To analyze and compare the compounds of the essential oil from the fruits and leaves and roots of Litsea cubeba. Methods With steam distillation extraction method, Litsea …
Number of citations: 22 europepmc.org
IRA Wahab, AF Jaliuddin… - IOP Conference Series …, 2020 - iopscience.iop.org
Synthetic mosquito repellents containing DEET (N, N-diethyl-3-methylbenzamide), DEPA (N, N-diethyl phenylacetamide), permethrin and deltamethrin as active components are known …
Number of citations: 2 iopscience.iop.org
F Zargari, Z Nikfarjam, E Nakhaei… - Frontiers in …, 2022 - frontiersin.org
The rice weevil, Sitophilus oryzae (L.), is a major pest of stored grains throughout the world, which causes quantitative and qualitative losses of food commodities. Eucalyptus essential …
Number of citations: 3 www.frontiersin.org
P Nagella, MY Kim, A Ahmad… - J Med Plants …, 2012 - academicjournals.org
The seeds of Korean Coriandrum sativum were extracted with petroleum ether and the chemical composition, larvicidal effects and antioxidant activity were studied. The analyses were …
Number of citations: 15 academicjournals.org
SA Park, IM Chung, A Ahmad - Journal of Essential Oil Bearing …, 2012 - Taylor & Francis
The composition of the essential oil and petroleum ether extract obtained from Brassica napus seeds obtained by hydrodistillation and extraction, respectively was analyzed by the gas …
Number of citations: 6 www.tandfonline.com
Z Ulukanli, M Çenet, B Öztürk, F Bozok… - Journal of Essential …, 2015 - Taylor & Francis
Essential oil of Vitex agnus-castus’ leaves was analysed GC and GC-MS. The oil was predominantly rich in 1,8-cineole (24.38 %), sabinene (22.77 %), trans-β-farnesene (8.50 %), α-…
Number of citations: 35 www.tandfonline.com
MNI Bhuiyan, J Begum, PK Sardar… - Journal of Scientific …, 2009 - Citeseer
The chemical constituents of leaf and peel essential oil of Citrus medica L. were analysed by gas chromatography mass spectroscopy (GC-MS). Nineteen components accounting for …
Number of citations: 65 citeseerx.ist.psu.edu
S Li, L Chen, Y Xu, L Wang, L Wang - Scientia horticulturae, 2012 - Elsevier
Volatile organic components in petals of thirty tree peony cultivars were analyzed using a headspace solid-phase microextraction technique (HS-SPME) coupled with GC–MS. 146 …
Number of citations: 63 www.sciencedirect.com
I Osinowo, OP Abioye, OA Oyewole… - Journal of microbiology …, 2020 - office2.jmbfs.org
Bioremediation is a process of contaminant degradation in the environment using microorganisms. Bioremediation of diesel contaminated soil was studied using bacterial cocktail and …
Number of citations: 4 office2.jmbfs.org
SRA Al-Mosawi, HMN Al-Saily - Annals of the Romanian Society for …, 2021 - annalsofrscb.ro
Background: Purslane was its common name for Portulaca oleracea. They're usually eaten as either a salads or fruit salad. Such herbs, that relate to a Portulacaceae family, are often …
Number of citations: 2 annalsofrscb.ro

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.